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molecular formula C12H9N3O3 B8286405 2-(1-Methoxy-2-(3-nitrophenyl)ethylidene)malononitrile

2-(1-Methoxy-2-(3-nitrophenyl)ethylidene)malononitrile

Cat. No. B8286405
M. Wt: 243.22 g/mol
InChI Key: GHSQSIVZXGDALH-UHFFFAOYSA-N
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Patent
US08697709B2

Procedure details

The crude material containing 2-(2-(3-nitrophenyl)acetyl)malononitrile was dissolved in H2O (7 mL) and 1,4-dioxane (42 mL), to which NaHCO3 (11.5 g, 138 mmol) and dimethyl sulfate (10.5 mL, 110 mmol) were added. The reaction mixture was heated to 80° C. and left stirring for 12 hours. The reaction mixture was diluted with EtOAc (100 mL) and brine (100 mL). The aqueous portion was extracted with EtOAc (3×100 mL). The combined organic fractions were dried over MgSO4, filtered, and concentrated in vacuo. The recovered solid was purified by silica gel chromatography (100% chloroform). Fractions containing the desired enol ether were pooled, concentrated, and dissolved in hot MeOH. The solution was cooled and fine white crystals formed overnight, which were recovered by filtration and washed with ice cold MeOH to afford 2-(1-methoxy-2-(3-nitrophenyl)ethylidene)malononitrile. 1H NMR (400 MHz, DMSO): δ 7.78 (1H, d), 7.72 (t, 1H), 8.22 (d, 1H), 8.25 (s, 1H), 4.36 (s, 2H), 4.04 (s, 3H).
[Compound]
Name
crude material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step Two
Quantity
11.5 g
Type
reactant
Reaction Step Three
Quantity
10.5 mL
Type
reactant
Reaction Step Three
Quantity
42 mL
Type
solvent
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Name
brine
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([CH2:10][C:11]([CH:13]([C:16]#[N:17])[C:14]#[N:15])=[O:12])[CH:7]=[CH:8][CH:9]=1)([O-:3])=[O:2].[C:18]([O-])(O)=O.[Na+].S(OC)(OC)(=O)=O>O.O1CCOCC1.CCOC(C)=O.[Cl-].[Na+].O>[CH3:18][O:12][C:11](=[C:13]([C:16]#[N:17])[C:14]#[N:15])[CH2:10][C:6]1[CH:7]=[CH:8][CH:9]=[C:4]([N+:1]([O-:3])=[O:2])[CH:5]=1 |f:1.2,7.8.9|

Inputs

Step One
Name
crude material
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=CC1)CC(=O)C(C#N)C#N
Step Two
Name
Quantity
7 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
11.5 g
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Name
Quantity
10.5 mL
Type
reactant
Smiles
S(=O)(=O)(OC)OC
Name
Quantity
42 mL
Type
solvent
Smiles
O1CCOCC1
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
CCOC(=O)C
Name
brine
Quantity
100 mL
Type
solvent
Smiles
[Cl-].[Na+].O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
stirring for 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
left
EXTRACTION
Type
EXTRACTION
Details
The aqueous portion was extracted with EtOAc (3×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic fractions were dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The recovered solid was purified by silica gel chromatography (100% chloroform)
ADDITION
Type
ADDITION
Details
Fractions containing the desired enol ether
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in hot MeOH
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled
CUSTOM
Type
CUSTOM
Details
fine white crystals formed overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
which were recovered by filtration
WASH
Type
WASH
Details
washed with ice cold MeOH

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
COC(CC1=CC(=CC=C1)[N+](=O)[O-])=C(C#N)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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